Thiophene-3-carbothioamide

Description

Overview of Thiophene (B33073) Derivatives in Heterocyclic Chemistry

Heterocyclic chemistry is a vast and vital branch of organic chemistry, and thiophene derivatives are prominent members of this family. These compounds are characterized by a five-membered ring containing four carbon atoms and one sulfur atom. numberanalytics.com

Significance of Thiophene as a Core Building Block in Organic Synthesis

Thiophene was first identified in 1882 by Viktor Meyer as an impurity in benzene (B151609) derived from coal tar. wikipedia.orgslideshare.net Its structural similarity to benzene, yet with distinct electronic properties due to the presence of the sulfur atom, makes it a versatile building block in organic synthesis. numberanalytics.comnumberanalytics.com The thiophene nucleus is a key component in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.comnumberanalytics.com In medicinal chemistry, the thiophene ring is often used as a bioisostere for the benzene ring, meaning it can replace a benzene ring in a biologically active compound without a significant loss of activity. wikipedia.orgrroij.com This is exemplified in drugs like the non-steroidal anti-inflammatory drug (NSAID) lornoxicam, which is a thiophene analog of piroxicam. wikipedia.org

Evolution of Research on Thiophene-Based Heterocycles

Initially regarded as a mere contaminant, the unique reactivity of thiophene quickly established its importance in organic chemistry. numberanalytics.com Research into thiophene and its derivatives has evolved significantly since its discovery. Early work focused on understanding its fundamental chemical properties and reactions, such as electrophilic substitution. numberanalytics.com Over the years, the development of new synthetic methodologies, including metal-catalyzed cross-coupling reactions, has greatly expanded the ability of chemists to create a diverse range of thiophene-based compounds. numberanalytics.combohrium.com This has led to their application in materials science, particularly in the development of organic semiconductors for electronics like thin-film transistors and solar cells. researchgate.net Furthermore, the exploration of thiophene derivatives in medicinal chemistry continues to be an active area of research, with studies investigating their potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents. nih.govnih.gov

Nomenclature and Structural Context of Thiophene-3-carbothioamide

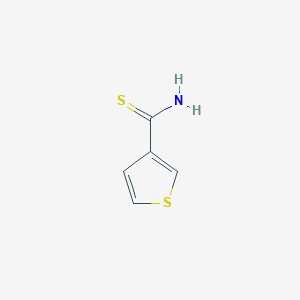

The systematic IUPAC name for this compound is this compound. matrix-fine-chemicals.com The name clearly indicates its structure: a thiophene ring with a carbothioamide group attached at the third position. The carbothioamide functional group consists of a carbon atom double-bonded to a sulfur atom and single-bonded to an amino group (-CSNH2).

Below is a table summarizing the key identifiers for this compound:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 24044-76-6 echemi.com |

| Molecular Formula | C5H5NS2 echemi.com |

| Molecular Weight | 143.23 g/mol echemi.com |

| InChI Key | AFPMDKHZYQALNQ-UHFFFAOYSA-N matrix-fine-chemicals.com |

The structure of this compound features a planar, aromatic thiophene ring. The presence of the electron-withdrawing carbothioamide group influences the electronic distribution within the thiophene ring, affecting its reactivity and potential interactions with biological targets.

Research Trajectories and Future Prospects of this compound

Current research on this compound and its derivatives is multifaceted, with significant efforts directed towards medicinal chemistry and materials science.

In the pharmaceutical realm, various substituted thiophene-3-carboxamide (B1338676) and carbothioamide derivatives have been synthesized and evaluated for a range of biological activities. Studies have reported on derivatives exhibiting antibacterial, antifungal, anticancer, and anti-inflammatory properties. scispace.comresearchgate.netresearchgate.net For instance, certain thiophene-3-carboxamide derivatives have shown potential as EGFR kinase inhibitors with cytotoxic activity against cancer cell lines. nih.gov The synthesis of novel pyrazole-1-carbothioamides incorporating a thiophene moiety has led to the discovery of compounds with antidepressant activity. nih.gov

The future of this compound research appears promising. The development of more efficient and sustainable synthetic methods will likely accelerate the discovery of new derivatives with enhanced biological activities. bohrium.commdpi.com Further exploration into the structure-activity relationships of these compounds will be crucial for designing molecules with improved potency and selectivity for specific biological targets. nih.gov In materials science, the unique electronic properties of the thiophene ring suggest that this compound derivatives could be investigated for applications in organic electronics, although this area is less explored compared to its medicinal applications. researchgate.net The continued investigation of this versatile heterocyclic scaffold holds the potential for significant advancements in both medicine and materials science.

Structure

3D Structure

Properties

IUPAC Name |

thiophene-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NS2/c6-5(7)4-1-2-8-3-4/h1-3H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPMDKHZYQALNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370520 | |

| Record name | thiophene-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24044-76-6 | |

| Record name | thiophene-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Thiophene 3 Carbothioamide and Its Derivatives

Direct Synthesis Approaches

Direct synthesis approaches provide efficient routes to thiophene-3-carbothioamide and its derivatives, often involving multicomponent reactions or sequential functionalization of pre-existing thiophene (B33073) rings. These methods are valued for their versatility and ability to introduce diverse substitution patterns on the thiophene core.

Condensation Reactions with Thiosemicarbazide (B42300)

A common and versatile method for the synthesis of various sulfur and nitrogen-containing heterocycles involves the condensation of thiosemicarbazide with suitable carbonyl compounds. This reaction initially forms a thiosemicarbazone intermediate, which can then undergo cyclization to form the desired thiophene ring. The nature of the starting carbonyl compound dictates the substitution pattern of the final this compound derivative.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are valuable precursors for the synthesis of a variety of heterocyclic compounds. The reaction of chalcones with thiosemicarbazide hydrochloride in the presence of a base like sodium acetate (B1210297) can lead to the formation of pyrazoline derivatives. However, under specific reaction conditions, a subsequent cyclization involving the sulfur atom can lead to the formation of a thiophene ring. While direct synthesis of this compound from chalcones is not the most common route, modifications of this reaction pathway can be envisioned to yield the target scaffold. A novel and efficient method to synthesize chalcone (B49325) thiosemicarbazones involves ultrasound irradiation, which offers milder conditions, higher yields (76-93%), and shorter reaction times (1.5-2.0 hours) compared to traditional acid-catalyzed refluxing methods. wikipedia.org

| Starting Chalcone | Reagents | Conditions | Product | Yield (%) | Reference |

| 1,3-Diphenyl-2-propen-1-one | Thiosemicarbazide HCl, NaOAc, Ethanol (B145695) | Ultrasound, Room Temp, 1.5-2.0 h | Chalcone thiosemicarbazone | 85 | wikipedia.org |

| 1-(4-Chlorophenyl)-3-phenyl-2-propen-1-one | Thiosemicarbazide HCl, NaOAc, Ethanol | Ultrasound, Room Temp, 1.5-2.0 h | Chalcone thiosemicarbazone | 91 | wikipedia.org |

| 1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one | Thiosemicarbazide HCl, NaOAc, Ethanol | Ultrasound, Room Temp, 1.5-2.0 h | Chalcone thiosemicarbazone | 88 | wikipedia.org |

This table represents the synthesis of chalcone thiosemicarbazone intermediates, which could potentially be cyclized to form thiophene derivatives.

The condensation of aldehydes and ketones with thiosemicarbazide is a well-established method for the synthesis of thiosemicarbazones. researchgate.net These intermediates are crucial for the subsequent synthesis of this compound derivatives. The Gewald reaction, a multicomponent condensation, is a powerful tool for the synthesis of 2-aminothiophenes. wikipedia.orgmdpi.com This reaction typically involves a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. By modifying the nitrile component to a cyano-thioacetamide or a related species, it is possible to directly obtain a this compound derivative. The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. wikipedia.org

| Carbonyl Compound | α-Cyano Component | Reagents | Product | Reference |

| Cyclohexanone | Ethyl cyanoacetate | Sulfur, Morpholine (B109124) | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | |

| Acetone | Cyanoacetone | Sulfur, Sodium ethoxide | 1-(2-Amino-4-methyl-3-thienyl)ethanone | nih.gov |

This table illustrates the Gewald reaction, a key method for synthesizing substituted thiophenes which can be adapted to produce this compound derivatives.

Vilsmeier–Haack Reaction in Thiophene Derivatization Leading to Carbothioamides

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comwikipedia.org This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the thiophene ring. nih.govrsc.org Specifically, formylation of a thiophene precursor at the 3-position provides a crucial intermediate, thiophene-3-carboxaldehyde. This aldehyde can then be converted into the target this compound. A common method for this conversion is the reaction of the aldehyde with a source of sulfur and ammonia (B1221849), or through a multi-step process involving the formation of an oxime, followed by reduction and thionation. One study demonstrated the Vilsmeier-Haack reaction on thiophene carboxamide, resulting in the formation of 5-formylthiophene-2-carboxamide (B1337578) with a 57% yield. nih.gov The resulting aldehyde proton was confirmed by a singlet peak at δ = 10.18 ppm in the ¹H NMR spectrum. nih.gov

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Thiophene-2-carboxamide | POCl₃, DMF | 5-Formylthiophene-2-carboxamide | 57 | nih.gov |

| 3-Methoxybenzo[b]thiophene | POCl₃, DMF | 2-Formyl-3-methoxybenzo[b]thiophene | - | rsc.org |

This table provides examples of the Vilsmeier-Haack formylation of thiophene derivatives, a key step in a potential synthetic route to this compound.

Synthesis via Organometallic Reagents

Organometallic reagents, such as organolithium and Grignard reagents, are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of these reagents allows for the functionalization of the thiophene ring at specific positions.

To synthesize this compound, one can envision a strategy starting with a 3-halothiophene. This starting material can be converted into a 3-thienyllithium or a 3-thienylmagnesium halide (Grignard reagent) via metal-halogen exchange or direct insertion of the metal. wikipedia.orgresearchgate.net This organometallic intermediate can then be reacted with an appropriate electrophile to introduce the carbothioamide group. For instance, reaction with a thiocarbonylating agent like thiophosgene (B130339) (CSCl₂) followed by treatment with ammonia would yield the desired product. Alternatively, the organometallic species could be reacted with carbon disulfide (CS₂) to form a dithiocarboxylate intermediate, which can then be converted to the carbothioamide. For example, 2-bromothiophene (B119243) can be converted to its Grignard reagent, which can then be used in subsequent reactions. orgsyn.org

| Thiophene Derivative | Organometallic Reagent | Proposed Electrophile | Potential Product |

| 3-Bromothiophene | n-Butyllithium | 1. CS₂; 2. NH₃ | This compound |

| 3-Bromothiophene | Magnesium | 1. CS₂; 2. NH₃ | This compound |

| Thiophene | Ethylmagnesium chloride, Diisopropylamine | Aryl Halide (Ni or Pd catalyst) | 2-Arylthiophene |

This table outlines potential synthetic strategies for this compound using organometallic intermediates.

Synthesis of Key Precursors and Intermediates

Formation of Formylthiophene Derivatives

The creation of formylthiophene derivatives is a critical preliminary step for synthesizing more complex thiophene compounds. A primary method for introducing a formyl group (-CHO) onto a thiophene ring is the Vilsmeier-Haack reaction. This reaction is effective for the formylation of acylaminothiophenes, leading to the formation of 5-acylamino-2,3-dimethylthiophene-4-carbaldehydes and their tetramethylene analogues. researchgate.net These resulting formyl derivatives are valuable intermediates for synthesizing a variety of fused heterocyclic systems, such as thieno[2,3-b]pyridine (B153569) and thieno[2,3-d]pyrimidine (B153573). researchgate.net

Another significant pathway to formylthiophenes involves the metalation of a thiophene, followed by a reaction with a formylating agent like N,N-dimethylformamide (DMF). This technique offers regioselective control, allowing for the precise placement of the formyl group on the thiophene ring.

Preparation of 2-(Acylamino)thiophene-3-carboxylates as Precursors

A versatile and widely adopted method for synthesizing precursors to this compound is the Gewald reaction. This multicomponent reaction efficiently produces 2-aminothiophene derivatives. researchgate.net For instance, tert-butyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate can be prepared by reacting 3-pentanone (B124093) with tert-butyl cyanoacetate, following the Gewald procedure. researchgate.net

Following the formation of the 2-aminothiophene-3-carboxylate, the next step is acylation to introduce the acylamino side chain. This is typically achieved by reacting the amino group with an acylating agent, such as an acid chloride. researchgate.net This acylation step is crucial for creating the 2-(acylamino)thiophene-3-carboxylate structure, which is a key intermediate. researchgate.netnih.gov These precursors are instrumental in the development of various thiophene derivatives, including positive allosteric modulators of the GABA-B receptor. researchgate.netnih.gov 4H-Thieno[2,3-d] tandfonline.comsioc-journal.cnoxazin-4-ones are also used as synthetic intermediates for the preparation of some of these compounds. researchgate.net

Green Chemistry Approaches in this compound Synthesis

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been established as an efficient and environmentally friendly method for preparing thiophene derivatives. researchgate.netnih.govresearchgate.netacs.org This technique significantly reduces reaction times and often improves yields compared to conventional heating methods. For example, the synthesis of 2-amino-thiophene-3-carboxylic derivatives can be achieved under solvent-free conditions using microwave irradiation. researchgate.net In a typical procedure, cyanoacetates or cyanoacetamides react with ketones and sulfur in the presence of a base like morpholine to yield tetrahydro-benzo[b]thiophene-3-carboxylic acid N-aryl amides in high yields (84–95%). researchgate.net

Microwave assistance has also been successfully applied to Suzuki coupling reactions for the synthesis of thiophene oligomers, offering a rapid and solvent-free route to these materials. nih.govresearchgate.netacs.org Furthermore, microwave irradiation of 2-halobenzonitriles and methyl thioglycolate provides quick access to 3-aminobenzo[b]thiophenes, which are precursors for various kinase inhibitors. rsc.org

Comparative Synthesis Times for Thiophene Oligomers

| Oligomer | Conventional Heating Time | Microwave-Assisted Time | Isolated Yield (%) |

| Quaterthiophene | Several hours | 6 minutes | 65 |

| Quinquethiophene | Several hours | 11 minutes | 74 |

Phase-Transfer Catalysis in Aqueous Media

Phase-transfer catalysis (PTC) is a valuable green chemistry tool that facilitates reactions between reactants in immiscible phases, often allowing the use of water as a solvent. crdeepjournal.orgwikipedia.orgdalalinstitute.com This methodology can enhance reaction rates, improve yields, and reduce the need for hazardous organic solvents. crdeepjournal.orgdalalinstitute.com Phase-transfer catalysts, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, work by transporting an ionic reactant from an aqueous phase to an organic phase where the reaction occurs. wikipedia.orgdalalinstitute.com

In the synthesis of thiophene derivatives, PTC has been applied to the reaction of various precursors with carbon disulfide and active halo compounds to produce polyfunctionalized thiophenes. tandfonline.com This approach is part of a broader application of PTC in the synthesis of various five-membered heterocycles. kisti.re.kr The use of PTC is advantageous in industrial applications for its ability to increase yields and reduce cycle times in the production of fine chemicals and pharmaceuticals. crdeepjournal.org

Derivatization Strategies for this compound Analogues

The this compound scaffold serves as a versatile template for the development of a wide array of analogues through various derivatization strategies.

One common approach is the modification of the amino group. For instance, 2-aminothiophene-3-carboxamide (B79593) derivatives can react with various reagents at multiple sites, including the amino group at the 2-position and the amide functionality. tubitak.gov.tr These derivatives are key building blocks for a range of heterocyclic compounds. tubitak.gov.tr

Another strategy involves reactions that lead to the formation of fused ring systems. For example, 2-aminothiophene-3-carboxamide derivatives can be reacted with nitriles in the presence of an acid to yield thieno[2,3-d]pyrimidine derivatives. tubitak.gov.tr

The synthesis of thiophene formyl thiourea (B124793) derivatives represents another derivatization pathway. This involves a multi-step process that includes cycloaddition, hydrolysis, isothiocyanatation, and amination to produce a series of novel compounds. sioc-journal.cn

Furthermore, the core thiophene ring can be modified. For example, iodocyclization of 1-mercapto-3-yn-2-ols provides a direct route to 3-iodothiophenes, introducing a halogen that can be used for further cross-coupling reactions. organic-chemistry.org The synthesis of aminothiophene intermediates with different amide substituents has also been explored, showcasing the versatility of the thiophene scaffold in creating diverse chemical entities. nih.gov

Structural Modifications at the Carbothioamide Group

The carbothioamide group of this compound is a key site for structural modifications to generate novel derivatives with potentially enhanced biological activities. The presence of the sulfur atom and the adjacent N-H group provides opportunities for a variety of chemical transformations.

One common modification involves the S-alkylation of the carbothioamide moiety. This reaction typically proceeds by treating the this compound with an appropriate alkyl halide in the presence of a base. The resulting thioimidate can then be further functionalized. For instance, S-alkylation with allyl bromide or benzyl (B1604629) chloride has been reported in the synthesis of various heterocyclic systems.

Another important modification is the conversion of the carbothioamide group into other functional groups. For example, it can be hydrolyzed to the corresponding carboxamide under acidic conditions. Additionally, the carbothioamide group can participate in cyclization reactions to form various five- and six-membered heterocyclic rings.

Recent studies have focused on the synthesis of thiophene-3-carboxamide (B1338676) derivatives as potential VEGFR-2 inhibitors. nih.gov In one such study, a series of novel thiophene-3-carboxamide derivatives were synthesized and evaluated for their anti-proliferative activity against various cancer cell lines. nih.gov Compound 14d from this series demonstrated significant inhibitory activity against VEGFR-2 with an IC50 value of 191.1 nM. nih.gov

Table 1: Examples of Structural Modifications at the Carbothioamide Group

| Starting Material | Reagent(s) | Product | Reference |

| This compound | Alkyl halide, Base | S-alkylated this compound | N/A |

| This compound | Acid, Water | Thiophene-3-carboxamide | N/A |

| Thiophene-3-carboxamide derivative | Various reagents | VEGFR-2 inhibitors | nih.gov |

Substitution on the Thiophene Ring

The thiophene ring is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups at different positions. The directing effect of the carbothioamide group at the 3-position influences the regioselectivity of these reactions. Generally, electrophilic substitution is directed to the 2- and 5-positions of the thiophene ring.

Common electrophilic substitution reactions include nitration, halogenation, and acylation. uobaghdad.edu.iq Nitration is typically carried out using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group. Halogenation can be achieved with elemental halogens or N-halosuccinimides. Acylation, such as the Friedel-Crafts reaction, introduces an acyl group onto the ring.

Nucleophilic aromatic substitution (SNAr) on the thiophene ring is also a valuable synthetic tool, particularly when the ring is activated by electron-withdrawing groups. nih.gov For instance, the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) proceeds via a stepwise addition-elimination mechanism. nih.gov The nature of the substituent at the 3-position (X) significantly influences the reaction rate. nih.gov

Transition metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, have become powerful methods for introducing aryl or other organic fragments onto the thiophene ring. researchgate.netnih.gov These reactions typically involve the coupling of a halogenated thiophene derivative with an organoboron or organotin reagent in the presence of a palladium catalyst. researchgate.netnih.gov

Table 2: Examples of Substitution Reactions on the Thiophene Ring

| Reaction Type | Reagents | Position of Substitution | Reference |

| Nitration | HNO₃, H₂SO₄ | 2- and/or 5-position | uobaghdad.edu.iq |

| Halogenation | X₂, or NBS/NCS | 2- and/or 5-position | uobaghdad.edu.iq |

| Acylation | Acyl chloride, Lewis acid | 2- and/or 5-position | uobaghdad.edu.iq |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., pyrrolidine) | Varies based on leaving group | nih.gov |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Varies based on halide position | researchgate.netnih.gov |

Incorporation into Fused Heterocyclic Systems (e.g., Pyrazole, Thiazole (B1198619), Oxadiazole, Thiadiazole)

This compound and its derivatives are valuable precursors for the synthesis of a wide variety of fused heterocyclic systems. The reactive carbothioamide group, often in conjunction with a substituent on the thiophene ring, can participate in cyclization reactions to form bicyclic and polycyclic structures.

For example, the reaction of 2-aminothis compound (B12816452) derivatives with various reagents can lead to the formation of thieno[2,3-d]pyrimidines, which are known to possess diverse biological activities. Similarly, condensation reactions with α-haloketones or α-halocarboxylic acids can yield fused thiazole rings.

The Fiesselmann thiophene synthesis is a notable method for constructing thieno[3,2-b]thiophene (B52689) derivatives. nih.gov This reaction involves the condensation of 3-chlorothiophene-2-carboxylates with methyl thioglycolate in the presence of a base. nih.gov The resulting thieno[3,2-b]thiophenes can be further functionalized to create complex polycyclic systems. nih.gov

Palladium-catalyzed intramolecular C-H arylation is another powerful technique for constructing fused thiophene ring systems. clockss.org This method allows for the formation of tricyclic compounds from appropriately substituted thiophene derivatives. clockss.org

Table 3: Examples of Fused Heterocyclic Systems Derived from this compound

| Fused System | Synthetic Approach | Key Reagents | Reference |

| Thieno[2,3-d]pyrimidine | Cyclocondensation | Formamide (B127407), etc. | researchgate.net |

| Thieno[3,2-b]thiophene | Fiesselmann Synthesis | Methyl thioglycolate, Base | nih.gov |

| Fused Thiazole | Hantzsch-type reaction | α-Haloketone | researchgate.net |

| Fused Pyrazole | Condensation | Hydrazine derivatives | researchgate.net |

| Fused Tricyclic Systems | Intramolecular C-H Arylation | Palladium catalyst, Base | clockss.org |

Schiff Base Formation and Conjugation

The amino group, which can be present on the thiophene ring or introduced as a substituent, readily undergoes condensation with aldehydes or ketones to form Schiff bases (imines). Thiophene-containing Schiff bases are of significant interest due to their diverse biological activities and applications in coordination chemistry. researchgate.netekb.egijcce.ac.irorientjchem.orgnih.gov

The synthesis of these Schiff bases is typically a straightforward one-pot reaction involving the refluxing of an amino-substituted thiophene with a carbonyl compound in a suitable solvent, often with acid catalysis. orientjchem.org For instance, thiophene-2-carboxaldehyde can be condensed with various anilines to produce a range of Schiff bases. orientjchem.org

These Schiff bases can be further modified, for example, by complexation with metal ions to form metal complexes with unique properties. researchgate.netnih.gov The imine nitrogen and often a nearby donor atom on the thiophene derivative can act as chelating agents. researchgate.net

Table 4: Examples of Schiff Bases Derived from Thiophene Derivatives

| Thiophene Precursor | Carbonyl Compound | Resulting Schiff Base | Reference |

| 2-Aminothiophene derivative | Substituted benzaldehyde | Thiophene-based imine | researchgate.net |

| Thiophene-2-carboxaldehyde | Substituted aniline | 2-Thiophenylidine substituted aniline | orientjchem.org |

| Amino-substituted thiophene flavone | Aromatic amine | Flavone Schiff base derivative | ijcce.ac.ir |

Regioselectivity and Stereoselectivity in Synthesis

Achieving regioselectivity and stereoselectivity is a critical aspect of synthesizing complex this compound derivatives. The substitution pattern on the thiophene ring and the nature of the reactants and reaction conditions all play a crucial role in determining the outcome of a reaction.

In electrophilic substitution reactions on a 3-substituted thiophene, the position of the incoming electrophile is directed by the electronic properties of the substituent. Electron-donating groups generally direct substitution to the 2- and 5-positions, while electron-withdrawing groups may direct to the 4- or 5-position. uobaghdad.edu.iq

Regioselectivity is also a key consideration in the synthesis of fused heterocyclic systems. For example, in the Fiesselmann synthesis of thieno[3,2-b]thiophenes, the cyclization occurs in a specific manner to yield the linear fused system. nih.gov

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of the thiophene ring. A directing group, such as a carboxamide, can direct a strong base (e.g., n-butyllithium) to deprotonate the adjacent ortho position, allowing for the subsequent introduction of an electrophile at that specific site. researchgate.net This method has been used for the regioselective synthesis of polysubstituted thiophenes. researchgate.net

While stereoselectivity is less commonly a factor in reactions involving the aromatic thiophene ring itself, it becomes important when chiral centers are introduced in the side chains or in fused, non-aromatic rings.

Table 5: Factors Influencing Regioselectivity in Thiophene Synthesis

| Reaction Type | Influencing Factor | Outcome | Reference |

| Electrophilic Substitution | Nature of substituent at C3 | Directs incoming electrophile to specific positions | uobaghdad.edu.iq |

| Directed ortho-Metalation | Directing group (e.g., carboxamide) | Lithiation at the adjacent ortho position | researchgate.net |

| Fiesselmann Synthesis | Inherent reactivity of substrates | Formation of the thieno[3,2-b]thiophene core | nih.gov |

Advanced Spectroscopic and Structural Characterization of Thiophene 3 Carbothioamide Compounds

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for identifying the functional groups present within a molecule through their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) spectroscopy of Thiophene-3-carbothioamide reveals key absorption bands that confirm the presence of its defining functional groups: the thioamide (-CSNH₂) and the thiophene (B33073) ring. The primary thioamide group gives rise to characteristic N-H stretching vibrations, typically observed as a pair of bands in the 3400-3100 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes of the -NH₂ group.

The C=S stretching vibration is one of the most characteristic signals for a thioamide. This bond, often referred to as the "G band" in thioamide literature, generally appears in the 850-600 cm⁻¹ range. scispace.com Its precise position can be influenced by coupling with other vibrations. scispace.com Another significant region for thioamides is the "B band," a strong and broad absorption typically found between 1400-1600 cm⁻¹, which is attributed to a mix of C-N stretching and N-H bending vibrations. scispace.com

The thiophene ring itself presents a series of characteristic vibrations. These include C=C aromatic ring stretching bands, often seen between 1590 and 1400 cm⁻¹. globalresearchonline.net C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. Furthermore, C-H in-plane and out-of-plane bending vibrations are expected in the 1283-909 cm⁻¹ and 832-710 cm⁻¹ regions, respectively. iosrjournals.org The C-S stretching vibration within the thiophene ring can be observed around 840 cm⁻¹. iosrjournals.org

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Asymmetric & Symmetric Stretching | 3400 - 3100 |

| C-N (Amide) / N-H (Bending) | Mixed Vibration ("B band") | 1600 - 1400 |

| C=S (Thioamide) | Stretching ("G band") | 850 - 600 |

| Aromatic C-H | Stretching | ~3100 |

| Aromatic C=C | Ring Stretching | 1590 - 1400 |

| Thiophene Ring C-S | Stretching | ~840 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the electronic environment of individual atoms, allowing for the precise mapping of a molecule's structure.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the thiophene ring and the amide group. The protons on the thiophene ring (H-2, H-4, and H-5) will appear in the aromatic region, typically between 7.0 and 8.5 ppm. In unsubstituted thiophene, the α-protons (H-2, H-5) resonate around 7.3 ppm, while the β-protons (H-3, H-4) are found near 7.1 ppm. chemicalbook.com The electron-withdrawing nature of the carbothioamide group at the 3-position will deshield the adjacent protons. Therefore, H-2 and H-4 are expected to shift downfield significantly. H-5, being further away, will be less affected but will still show a downfield shift compared to unsubstituted thiophene.

The two protons of the primary thioamide (-NH₂) are expected to appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange. The chemical shift of these protons can vary widely depending on the solvent and concentration but typically falls in a broad range, often between 7.5 and 9.5 ppm.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 (Thiophene Ring) | ~8.0 - 8.4 | Doublet of doublets (dd) |

| H-4 (Thiophene Ring) | ~7.4 - 7.8 | Doublet of doublets (dd) |

| H-5 (Thiophene Ring) | ~7.6 - 8.0 | Doublet of doublets (dd) |

| -NH₂ (Thioamide) | ~7.5 - 9.5 | Broad Singlet (br s) |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct signals are anticipated. The four carbons of the thiophene ring typically resonate in the aromatic region of the spectrum, generally between 120 and 145 ppm. In unsubstituted thiophene, the carbon signals appear around 125 ppm. chemicalbook.com The carbothioamide substituent at C-3 will cause a downfield shift for this carbon (the ipso-carbon) and will also influence the chemical shifts of the other ring carbons (C-2, C-4, and C-5).

The most downfield signal in the spectrum is expected to be the thioamide carbon (C=S). Due to the lower electronegativity of sulfur compared to oxygen, the C=S carbon is significantly deshielded and typically resonates in the range of 190-210 ppm, which is a highly characteristic region for thioamides.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=S (Thioamide) | 190 - 210 |

| C-2 (Thiophene Ring) | 125 - 135 |

| C-3 (Thiophene Ring) | 135 - 145 |

| C-4 (Thiophene Ring) | 124 - 130 |

| C-5 (Thiophene Ring) | 126 - 132 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, 2D NMR techniques are employed. mdpi.comnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks connecting the adjacent protons on the thiophene ring: H-2 with H-4 (a weak four-bond coupling may be visible), H-4 with H-5, and H-2 with H-5 (a weak four-bond coupling). This confirms their relative positions on the ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. researchgate.net An HSQC spectrum would show cross-peaks between the H-2 signal and the C-2 signal, H-4 and C-4, and H-5 and C-5. This allows for the definitive assignment of the carbon signals based on the already assigned proton signals. The quaternary carbons (C-3 and C=S) would be absent from the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons. For instance, the amide protons (-NH₂) would show a correlation to the C=S carbon and the C-3 ring carbon. The H-2 and H-4 protons would also show correlations to the C-3 and C=S carbons, confirming the attachment of the carbothioamide group at the 3-position.

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns under ionization. In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺•) would be observed at an m/z value corresponding to the exact mass of the molecule (C₅H₅NS₂).

The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for thioamides and thiophene derivatives include:

Alpha-Cleavage: Cleavage of the bond between the thiophene ring and the carbothioamide group (C3-C=S bond) can occur. This would result in the formation of a thiophene-3-yl cation or a carbothioamide radical, and vice versa.

Cleavage of the C-N bond: Similar to amides, cleavage of the C-N bond in the thioamide moiety is a plausible fragmentation pathway, leading to the loss of a •NH₂ radical (loss of 16 Da). nih.gov

Loss of Small Neutral Molecules: The molecular ion may undergo rearrangement and lose small, stable neutral molecules such as hydrogen sulfide (B99878) (H₂S, loss of 34 Da) or thioformic acid radical (•CHS, loss of 45 Da).

Thiophene Ring Fragmentation: The stable thiophene ring can also fragment, typically by losing C₂H₂ or a thioformyl (B1219250) radical (•CHS), leading to smaller fragment ions.

These fragmentation patterns allow for the confirmation of the different structural units within the this compound molecule. youtube.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) serves as a cornerstone technique for the unambiguous confirmation of the elemental composition of novel thiophene carboxamide derivatives. Through the precise measurement of mass-to-charge ratios, HRMS provides exacting data that allows for the determination of molecular formulas with a high degree of confidence.

In studies focused on the synthesis of new compounds built around a thiophene carboxamide framework, HRMS analysis has been pivotal in establishing their structures. mdpi.com For instance, the analysis of a series of newly synthesized thiophene carboxamide derivatives demonstrated the power of this technique. The acquired HRMS data, typically obtained using electrospray ionization (ESI) in positive-ion mode, showed high-intensity signals corresponding to the protonated molecular ion [M+H]⁺. The measured mass values exhibited an error of less than 1 ppm, definitively confirming the proposed molecular formulas. mdpi.com

Furthermore, HRMS can reveal the isotopic distribution of elements within a molecule, providing additional structural verification. For derivatives containing elements with characteristic isotopic patterns, such as bromine, the observed molecular ion clusters in the mass spectrum align with the theoretical distribution of isotopes (e.g., 79Br and 81Br), lending further support to the assigned structure. mdpi.com

GC-MS Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. While specific GC-MS studies focusing exclusively on this compound are not extensively detailed in the available literature, the application of this technique to related thiophene and thioamide compounds provides valuable insights into its potential for the analysis of this class of molecules.

GC-MS has been effectively employed for the qualitative analysis of various thiophene derivatives. nih.gov The technique allows for the separation of complex mixtures and the subsequent identification of individual components based on their mass spectra. The fragmentation patterns observed under electron ionization (EI) are particularly informative, providing a "fingerprint" for each compound that can be compared against spectral libraries for identification. nih.gov

Studies on the mass spectral fragmentation of related heterocyclic compounds, such as thiazole (B1198619) and imidazolidine (B613845) derivatives with thiophene moieties, reveal characteristic fragmentation pathways. researchgate.net For example, the cleavage of bonds adjacent to the heterocyclic ring and the loss of small neutral molecules are common fragmentation routes that aid in structural elucidation. libretexts.orgnih.gov Understanding these general fragmentation patterns for thiophene-containing structures is crucial for interpreting the mass spectra of novel this compound derivatives. The analysis of fragmentation can help in identifying the core structure and the nature of its substituents.

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of a wide range of molecules, including those that are fragile and non-volatile. utoronto.calibretexts.org While specific applications of MALDI-TOF MS for this compound are not extensively documented, its utility in the characterization of polythiophenes and other small organic molecules suggests its applicability to this compound. nih.govsemanticscholar.org

The MALDI-TOF technique involves co-crystallizing the analyte with a matrix material that strongly absorbs laser energy. utoronto.ca Upon irradiation with a pulsed laser, the matrix desorbs, carrying the intact analyte molecules into the gas phase as predominantly singly charged ions. utoronto.ca The time-of-flight analyzer then separates these ions based on their mass-to-charge ratio, providing a precise molecular weight determination. utoronto.ca

For small molecules like this compound, MALDI-TOF MS can offer rapid and sensitive analysis. researchgate.net The choice of matrix is critical for successful analysis, with substances like α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) being commonly used. libretexts.org The resulting mass spectrum can provide a clear molecular ion peak, confirming the molecular weight of the compound with high accuracy.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, offering a wealth of information on molecular conformation, bond parameters, and intermolecular interactions.

Determination of Crystal Structures and Molecular Conformations

The crystal structures of several thiophene-3-carboxamide (B1338676) derivatives have been elucidated, revealing key conformational features. In a study of two biologically active 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives, it was observed that the toluidine ring is coplanar with the thiophene ring. nih.gov A significant feature in both compounds is an intramolecular N-H···N hydrogen bond, which forms a pseudo-six-membered ring. This interaction effectively "locks" the molecular conformation, thereby reducing its flexibility. nih.gov

The phenomenon of "ring flip disorder" has been observed in the crystal structure of thiophene-3-carbonyl chloride, a closely related precursor. mdpi.com This disorder involves the thiophene ring adopting two orientations related by a 180° rotation about the C(3)-C=O bond. mdpi.com Such conformational flexibility or disorder is an important aspect to consider when analyzing the solid-state structures of this compound derivatives.

Computational methods are also employed to complement experimental X-ray data and to predict molecular conformations. nih.gov For a series of thiophene carboxamide derivatives, ligand preparation for molecular docking studies involved the generation of possible tautomers, ionization states, and low-energy conformations to understand their binding geometries. nih.gov

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Detailed analysis of bond lengths, bond angles, and torsion angles from X-ray crystallographic data provides fundamental insights into the molecular geometry of this compound derivatives.

In the crystal structure of a 2-amino-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, the dihedral angle between the furan (B31954) and cyclopentathiophene rings was found to be 89.88 (14)°. researchgate.net The carboximidamide unit adopts an anticlinal conformation relative to the cycloheptathiophene moiety. researchgate.net

A study of four thiophene-carbohydrazide-pyridine derivatives revealed a range of dihedral angles between the thiophene and pyridine (B92270) rings, from as low as 4.97 (8)° to as high as 83.52 (13)°, indicating significant conformational differences depending on the substitution pattern. nih.gov Torsion angles, such as the C5—N1—N2—C6 angle of 175.1 (4)° in one derivative, provide precise information about the planarity and orientation of different molecular fragments. nih.gov

The bond parameters within the thiophene ring itself are also of interest. While specific data for this compound is not provided, general bond lengths and angles for thiophene have been established, with the C-S bond length being approximately 1.70 Å and the C-C bonds adjacent to the sulfur being around 1.34 Å. nist.govnih.gov

The following table summarizes selected bond parameters for a related thiophene-carbohydrazide-pyridine derivative (I). nih.gov

| Bond/Angle | Value |

| N2=C6 | 1.280 (5) Å |

| S1—C4—C5—O1 | -4.9 (6)° |

| C5—N1—N2—C6 | 175.1 (4)° |

| N2—C6—C7—C8 | -11.8 (7)° |

| Data for N'-[(E)-pyridin-2-ylmethylidene]thiophene-2-carbohydrazide |

Investigation of Chirality and Racemate Formation

The investigation of chirality and the formation of racemates are crucial aspects of structural chemistry, particularly for molecules with stereogenic centers. While the parent this compound molecule is achiral, the introduction of substituents can lead to the formation of chiral derivatives.

Currently, there is a lack of specific research findings in the provided search results that directly address the chirality and racemate formation of this compound derivatives. The synthesis and crystallographic analysis of chiral thiophene-containing compounds would be necessary to explore these aspects. Such studies would involve determining the absolute configuration of chiral centers and investigating how enantiomers pack in the crystal lattice, whether as a racemic mixture, a conglomerate, or a solid solution. The exploration of chiral this compound derivatives remains an open area for future research.

Computational Chemistry and Theoretical Investigations of Thiophene 3 Carbothioamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal tool for the theoretical study of thiophene (B33073) derivatives. Calculations are frequently performed using Becke's three-parameter hybrid functional (B3LYP) combined with a 6-311G(d,p) basis set to achieve a balance of computational cost and accuracy. tandfonline.comtandfonline.com Such studies provide a granular understanding of the molecule's optimized geometry, electronic orbital distributions, electrostatic potential, and other quantum chemical parameters.

| Parameter | Typical Calculated Value |

|---|---|

| C-S (thiophene ring) Bond Length (Å) | ~1.74 |

| C-C (thiophene ring) Bond Length (Å) | ~1.38 - 1.42 |

| C=S (thioamide) Bond Length (Å) | ~1.67 |

| C-N (thioamide) Bond Length (Å) | ~1.35 |

| C-C-S (thiophene ring) Bond Angle (°) | ~111 - 112 |

| C-S-C (thiophene ring) Bond Angle (°) | ~92 |

| N-C-S (thioamide) Bond Angle (°) | ~125 |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and optical polarizability. nih.govmdpi.com

For thiophene derivatives, the HOMO is typically characterized by a π-orbital delocalized over the thiophene ring and the carbothioamide moiety. The LUMO is similarly a π*-antibonding orbital. A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of electronic transitions. mdpi.com DFT calculations for thiophene-containing systems show that the HOMO-LUMO gap can be tuned by the introduction of different substituent groups. physchemres.orgmdpi.com

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.5 to -6.5 | Electron-donating ability |

| ELUMO | -2.0 to -3.0 | Electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | ~3.5 - 4.5 | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. dergipark.org.trsemanticscholar.org The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded for intuitive interpretation. Red regions indicate areas of negative potential, rich in electrons and susceptible to electrophilic attack, while blue regions denote positive potential, which are electron-deficient and prone to nucleophilic attack. Green areas represent neutral potential.

In Thiophene-3-carbothioamide, the MEP map is expected to show the most negative potential (red) localized around the sulfur atom of the carbothioamide group and, to a lesser extent, the nitrogen atom, making these sites favorable for interaction with electrophiles. researchgate.net Conversely, the hydrogen atoms of the amine group would exhibit the most positive potential (blue), identifying them as the primary sites for nucleophilic interactions. The thiophene ring itself would display a more neutral potential.

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. nih.gov Computational DFT methods are widely used to predict the NLO properties of molecules, with the first hyperpolarizability (β) being a key indicator of second-order NLO activity. mdpi.com Molecules with large β values are considered promising candidates for NLO applications.

For organic molecules like this compound, a significant NLO response is often associated with intramolecular charge transfer (ICT) from an electron-donor group to an electron-acceptor group through a π-conjugated system. nih.gov The carbothioamide group can act as part of the conjugated system. The magnitude of the first hyperpolarizability is inversely related to the HOMO-LUMO energy gap; a smaller gap generally leads to a larger β value. mdpi.com Theoretical studies on similar thiophene-based donor-acceptor systems have demonstrated their potential for significant NLO responses. nih.govresearchgate.net

| NLO Parameter | Significance | Qualitative Trend for Thiophene Derivatives |

|---|---|---|

| First Hyperpolarizability (β) | Indicator of second-order NLO activity | Increases with decreasing HOMO-LUMO gap |

| Linear Polarizability (α) | Measure of the molecule's response to an electric field | Generally increases with molecular size and conjugation |

For thiophene derivatives, Hirshfeld analysis typically reveals a variety of intermolecular interactions, including H···H, C···H/H···C, S···H/H···S, and N···H/H···N contacts. The relative contributions of these interactions depend on the specific molecular structure and crystal packing. In many organic crystals, H···H contacts are the most abundant. The presence of the sulfur and nitrogen atoms in this compound allows for specific interactions such as S···H and N···H hydrogen bonds, which can play a significant role in stabilizing the crystal structure. mdpi.com

| Intermolecular Contact | Typical Percentage Contribution | Nature of Interaction |

|---|---|---|

| H···H | ~25 - 50% | van der Waals forces |

| C···H / H···C | ~10 - 20% | Weak C-H···π interactions |

| S···H / H···S | ~5 - 15% | Weak hydrogen bonding |

| N···H / H···N | ~5 - 10% | Hydrogen bonding |

Natural Bond Orbital (NBO) analysis provides a detailed description of the electron density distribution in a molecule in terms of localized Lewis-like structures (bonds and lone pairs). This method is particularly useful for understanding intramolecular and intermolecular interactions, such as charge transfer and hyperconjugation. nih.gov By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stabilization energy associated with these delocalization effects. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For this compound and its analogs, MD simulations provide a detailed view of their dynamic behavior, particularly when interacting with biological macromolecules.

MD simulations are crucial for assessing the stability of a ligand-target complex, a key indicator of the ligand's potential efficacy. The root mean square deviation (RMSD) is a commonly used metric to quantify the stability of the complex over the simulation period. Lower RMSD values generally indicate less structural fluctuation and a more stable binding of the ligand within the target's active site. nih.gov

In studies of thiophene carboxamide derivatives, MD simulations have been performed to understand the stability of their complexes with protein targets. For instance, simulations run for 100 nanoseconds can reveal whether a ligand-protein complex maintains a stable conformation. nih.gov The stability is often assessed by monitoring the RMSD of both the protein backbone and the ligand itself. A complex is considered stable if the RMSD values reach a plateau and fluctuate around an average value, typically less than 3 Å, throughout the simulation. nih.govmdpi.com This indicates that the ligand is well-accommodated within the binding pocket. nih.gov

For example, in a study on thiophene carboxamide derivatives as potential anticancer agents targeting tubulin, MD simulations showed that the ligand-protein complexes remained stable over a 100 ns timescale. nih.govresearchgate.net The RMSD of the protein backbone showed minimal fluctuations, suggesting that the binding of the ligand did not induce significant conformational changes that would destabilize the protein. nih.gov Similarly, the ligand's RMSD also indicated that it maintained a consistent binding mode within the colchicine-binding site of tubulin. nih.govresearchgate.net

| Simulation Parameter | Typical Value/Condition | Significance |

| Simulation Time | 10 ns - 100 ns | Assesses long-term stability of the ligand-protein complex. |

| RMSD Threshold | < 3 Å | Indicates a stable binding pose with minimal fluctuations. |

| Ensemble | NVT/NPT | Simulates constant temperature and pressure, mimicking physiological conditions. |

| Temperature | 300 K | Approximates human body temperature. |

MD simulations also allow for the detailed analysis of the conformational changes that both the ligand and the target undergo upon binding and during the simulation. This provides insights into the dynamic nature of the interaction and can reveal alternative binding modes or conformational states that are not apparent from static docking studies.

The analysis of the simulation trajectory can highlight the flexibility of certain regions of the protein and the ligand. For this compound derivatives, understanding their conformational behavior is essential for optimizing their structure to enhance binding affinity and selectivity. For instance, the thiophene ring and the carbothioamide group may exhibit different degrees of rotational freedom, which can influence their interactions with specific amino acid residues in the binding site.

Studies on related aromatic amides have shown that intramolecular interactions can significantly influence the conformational preferences. researchgate.net For example, intramolecular hydrogen bonds can lock the molecule into a specific conformation, reducing its flexibility. researchgate.net In the case of this compound, the presence of the sulfur atom in the thiophene ring and the thioamide group can lead to specific intramolecular interactions that dictate its preferred conformation in solution and within a protein's binding pocket.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor or an enzyme. This method is widely used to screen virtual libraries of compounds and to understand the binding mechanisms of potential drug candidates.

Molecular docking studies have been instrumental in predicting the binding patterns of this compound derivatives with a variety of biological targets. These studies help in identifying potential therapeutic applications for this class of compounds.

For instance, derivatives of thiophene-3-carboxamide (B1338676) have been investigated as inhibitors of c-Jun N-terminal kinase (JNK), a protein involved in various human diseases. nih.gov Docking studies revealed that these compounds could bind to both the ATP-binding site and the JIP-binding site of JNK1, suggesting a dual inhibitory mechanism. nih.gov The docked poses showed the compounds deeply inserted into the binding pockets, stabilized by various interactions. nih.gov

In another study, thiophene carboxamide derivatives were docked into the colchicine-binding site of tubulin, a target for anticancer drugs. nih.govmdpi.com The docking results showed that these compounds could mimic the binding of the natural ligand, colchicine (B1669291), and form stable interactions within the binding pocket. nih.govmdpi.com The binding affinity of these compounds is often quantified by a docking score, which estimates the free energy of binding.

| Target Protein | PDB ID | Predicted Binding Affinity (Example) | Key Interactions |

| c-Jun N-terminal kinase 1 (JNK1) | 1UKI | - | Hydrogen bonding, Hydrophobic interactions |

| Tubulin | 6XER | - | Hydrogen bonding, Hydrophobic interactions, π-cationic interactions |

| MurF enzyme | 3ZM6 | - | van der Waals, Non-polar solvation energy |

A crucial outcome of molecular docking studies is the identification of the specific amino acid residues that are involved in the binding of the ligand. This information is vital for understanding the structure-activity relationship and for designing more potent and selective inhibitors.

In the case of thiophene-3-carboxamide derivatives as JNK1 inhibitors, docking studies identified key hydrogen bonding interactions with residues such as Gln37 and Met111 in the ATP-binding site. nih.gov Hydrophobic interactions also played a significant role in stabilizing the ligand within the binding pocket. nih.gov

For the tubulin inhibitors, docking simulations revealed that the thiophene ring participated in π-cationic interactions with a lysine (B10760008) residue (K-350). nih.govmdpi.com Additionally, hydrogen bonds were formed with residues like Asn101, Ser178, and Gln245, while hydrophobic interactions were observed with several other residues in the binding pocket. nih.gov The identification of these key interactions provides a roadmap for modifying the structure of this compound to improve its binding affinity.

Similarly, in studies of thiophene-3-carbonitriles as MurF inhibitors, molecular docking and subsequent binding free energy calculations highlighted that van der Waals forces and non-polar solvation energies were the main contributors to the ligand binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable tools for predicting the activity of new compounds and for understanding the structural features that are important for their biological function.

While specific QSAR studies on this compound were not found, research on related thiophene derivatives provides insights into how QSAR can be applied to this class of compounds. For example, a 2D-QSAR study was conducted on substituted thiophene carboxamide derivatives to design anti-tubercular agents. jetir.org In this study, various physicochemical descriptors were calculated for a series of compounds and correlated with their inhibitory activity against Mycobacterium tuberculosis. jetir.org

Another study utilized 3D-QSAR to investigate the structural requirements of thiophene-3-carbonitriles as inhibitors of the MurF enzyme. nih.gov The 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional map of the steric, electrostatic, and hydrophobic fields around the molecules that are correlated with their biological activity. nih.gov These models can guide the design of new compounds with improved potency. The robustness of these models is often validated through statistical parameters like the cross-validated correlation coefficient (Q²) and the coefficient of determination (R²). nih.gov

The development of a QSAR model for this compound and its derivatives would involve the following general steps:

Data Set Selection: A series of this compound analogs with their corresponding biological activity data would be compiled.

Descriptor Calculation: A variety of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, would be calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

Such a model could then be used to predict the activity of newly designed this compound derivatives, thereby accelerating the drug discovery process.

Correlation of Structural Features with Biological Activity

Computational and theoretical studies are pivotal in elucidating the structure-activity relationships (SAR) of this compound and its derivatives. These investigations reveal how specific structural modifications to the molecule influence its biological efficacy, guiding the design of more potent and selective therapeutic agents.

The core this compound scaffold is crucial for its biological function. The thiophene ring, a sulfur-containing aromatic heterocycle, is a privileged pharmacophore in medicinal chemistry due to its ability to engage in various interactions with biological targets. nih.govnih.gov Its sulfur atom can participate in hydrogen bonding, which can enhance drug-receptor interactions. nih.gov Furthermore, the thiophene ring is often used as a bioisosteric replacement for a phenyl ring, which can improve a compound's metabolic stability and binding affinity. nih.gov

Key determinants of biological activity in derivatives of this scaffold include:

The Thiophene Ring: The presence of the thiophene ring itself is fundamental. Studies on closely related thiophene-3-carboxamide derivatives showed that replacing the thiophene moiety with a phenyl ring resulted in a drastic drop in inhibitory activity against targets like c-Jun N-terminal kinase (JNK1). nih.gov

Position of the Carbothioamide/Carboxamide Group: The substitution pattern on the thiophene ring is critical. For JNK1 inhibitors based on the thiophene-3-carboxamide structure, the carboxamide group at the 3-position was found to be essential for activity. nih.gov An analog with the carboxamide at the 5-position was completely inactive, highlighting the specific spatial arrangement required for target engagement. nih.gov

Substitutions on the Thiophene Ring: Modifications at other positions of the thiophene ring significantly modulate biological activity. For instance, introducing methyl groups at the 4- or 5-positions of the thiophene-3-carboxamide scaffold led to less active compounds compared to the unsubstituted version. nih.gov This suggests that steric hindrance at these positions may be detrimental to binding with the target protein. Conversely, targeted modifications at the 2-position have been a successful strategy for exploring and enhancing potency. nih.gov

Computational methods such as Density Functional Theory (DFT) are employed to understand the electronic properties that underpin these observed activities. nih.gov Parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, provide insights into the molecule's reactivity and stability, which can be correlated with its biological function. mdpi.com

Table 1: Summary of Structure-Activity Relationships for Thiophene-3-carboxamide Derivatives (as analogs for this compound)

| Structural Modification | Position | Observation | Impact on Biological Activity | Reference |

|---|---|---|---|---|

| Replacement of Thiophene with Phenyl | Core Scaffold | Compound showed a drastic drop in activity (IC50 > 100 μM). | Negative | nih.gov |

| Movement of Carboxamide Group | From C3 to C5 | The resulting compound was completely inactive. | Negative | nih.gov |

| Methyl Substitution | C4 or C5 | Substituted compounds were significantly less active (IC50 > 25 μM) than the unsubstituted version. | Negative | nih.gov |

| Modification of Carboxamide Group | C3 | Replacing the carboxamide with an acid or ester group resulted in a significant loss of activity. | Negative | nih.gov |

Drug-Likeness and ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity)

In silico tools are essential for predicting the pharmacokinetic properties of drug candidates, including this compound and its derivatives. These predictions help to identify compounds with favorable profiles early in the drug discovery process, reducing the likelihood of late-stage failures. The key areas of assessment are drug-likeness and ADMET properties. ajol.infonih.gov

Drug-Likeness is often evaluated using criteria such as Lipinski's Rule of Five. This rule assesses the oral bioavailability of a compound based on simple physicochemical properties. ajol.info For a compound to be considered "drug-like," it should generally not violate more than one of the following criteria:

Molecular Weight (MW) ≤ 500 g/mol

LogP (a measure of lipophilicity) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

Computational studies on various thiophene derivatives frequently show good compliance with Lipinski's rule, indicating their potential as orally bioavailable drugs. ajol.info

Table 2: Representative Lipinski's Rule of Five Parameters for Thiophene Derivatives

| Parameter | Typical Predicted Value for Thiophene Scaffolds | Lipinski's Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | < 500 g/mol | ≤ 500 g/mol | Yes |

| LogP | < 5 | ≤ 5 | Yes |

| Hydrogen Bond Donors (HBD) | ~2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | ~2 | ≤ 10 | Yes |

Note: Values are representative based on studies of various thiophene derivatives and may vary for specific molecules.

ADMET Prediction provides a more detailed profile of a compound's behavior in the body.

Absorption: This is often predicted by evaluating human intestinal absorption (HIA) and permeability through Caco-2 cells, a model for the intestinal wall. mdpi.com In silico studies on thiophene derivatives have shown high predicted intestinal absorption values, often above 80-90%. ajol.infomdpi.com

Distribution: A key parameter is the ability to cross the Blood-Brain Barrier (BBB). Predictions for many thiophene compounds suggest they are poorly distributed to the brain, which can be advantageous for avoiding central nervous system side effects unless the target is in the brain. ajol.info

Metabolism: The metabolism of thiophene rings can proceed through cytochrome P450-dependent pathways to form reactive metabolites like thiophene S-oxides and epoxides, which can be responsible for toxicity. acs.org Computational models predict whether a compound is a substrate or inhibitor of key metabolic enzymes, such as CYP3A4. ajol.info

Excretion: Total clearance is a parameter used to estimate how efficiently a drug is eliminated from the body. mdpi.com

Toxicity: While the thiophene ring is considered a "structural alert" or potential toxicophore due to its metabolic bioactivation, many thiophene-containing drugs are used safely. nih.govacs.org Computational models can predict various toxicity endpoints, and specific thiophene derivatives have been predicted to be non-toxic and non-mutagenic in these in silico assays. ajol.inforesearchgate.net

Table 3: Predicted ADMET Profile for Thiophene-based Compounds

| ADMET Parameter | Descriptor | Typical Predicted Outcome for Thiophene Derivatives | Reference |

|---|---|---|---|

| Absorption | Human Intestinal Absorption (%) | High (> 90%) | ajol.info |

| Caco-2 Permeability | High | mdpi.com | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Poorly distributed / Low | ajol.info |

| Metabolism | CYP3A4 Substrate/Inhibitor | Can be both substrate and inhibitor | ajol.info |

| Excretion | Total Clearance | Within acceptable limits | ajol.infomdpi.com |

| Toxicity | AMES Mutagenicity | Predicted to be non-mutagenic | researchgate.net |

Note: These are generalized predictions from studies on various thiophene derivatives and serve as an illustrative guide.

Coordination Chemistry of Thiophene 3 Carbothioamide Ligands

Ligand Design and Chelation Properties

The design of ligands based on the thiophene-3-carbothioamide scaffold leverages its inherent electronic and structural features. The thioamide group is a key functional moiety in coordination chemistry, known for its ability to form stable complexes with a wide range of metal ions, particularly transition metals.

Role of Sulfur, Oxygen, and Nitrogen Donor Atomsthis compound possesses two primary donor sites within its functional group: the thioamide sulfur atom and the amide nitrogen atom. The molecule does not contain an oxygen atom.

Sulfur Donor Atom: The thioamide sulfur is a soft donor atom, making it particularly effective at coordinating with soft or borderline metal ions like Pd(II), Pt(II), and Cu(I). rsc.orgiosrjournals.org Coordination typically occurs through one of the lone pairs on the sulfur atom. In many thioamide complexes, the sulfur atom is the primary or sole point of coordination, leading to monodentate binding. researchgate.net

Nitrogen Donor Atom: The amide nitrogen atom is a harder donor site compared to the sulfur. It can participate in coordination, often in conjunction with the sulfur atom, to form a chelate ring. iosrjournals.orgnih.gov

Thiophene (B33073) Ring Sulfur: The sulfur atom within the thiophene ring is generally considered a very weak donor due to its involvement in the ring's aromatic π-system. wikipedia.org While thiophene can coordinate to metals as a π-ligand or through its sulfur atom under specific organometallic conditions, it is not typically involved in chelation with a side-chain functional group like the carbothioamide. nih.govresearchgate.net Spectroscopic data from related N-substituted thiophene-3-carboxamide (B1338676) complexes show that the thiophene ring does not participate in coordination. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with thioamide-based ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol. ias.ac.inrdd.edu.iq The reaction often proceeds at room temperature or with gentle heating.

Complexation with Transition Metals (e.g., Co(II), Ni(II), Cu(II), Zn(II), Cr(III), Mn(II), Pd(II), Pt(II))Thioamides readily form complexes with a variety of transition metals. While specific studies on this compound are scarce, extensive research on related thiosemicarbazones and other thio-ligands demonstrates complexation with these metals.ias.ac.inmdpi.comresearchgate.net

Co(II), Ni(II), Cu(II), Zn(II): These first-row transition metals commonly form complexes with N,S-donor ligands. ias.ac.innih.gov The resulting complexes often exhibit tetrahedral or octahedral geometries, depending on the ligand-to-metal ratio and the presence of other coordinating species like solvent molecules or counter-ions. rdd.edu.iqresearchgate.net

Pd(II) and Pt(II): As soft metals, Palladium(II) and Platinum(II) have a high affinity for sulfur donors. kuleuven.benih.gov They typically form square planar complexes with thioamide-type ligands. Studies on monothiomalonamide show that it coordinates to Pd(II) and Pt(II) as a monodentate ligand through its sulfur atom. researchgate.net

Table 1: Representative Metal Complexes with Thioamide and Related Ligands

| Metal Ion | Ligand Type | Observed Geometry | Reference |

| Co(II) | Thiosemicarbazone | Octahedral | ias.ac.in |

| Ni(II) | Thiosemicarbazone | Octahedral | ias.ac.in |

| Cu(II) | Thiophene-2-carboxylic acid hydrazide | Octahedral | researchgate.net |

| Zn(II) | Thiosemicarbazone | Tetrahedral | ias.ac.in |

| Pd(II) | Thiosemicarbazone | Square Planar | kuleuven.be |

| Pt(II) | Monothiomalonamide | Square Planar | researchgate.net |

Structural Elucidation of ComplexesThe structures of metal complexes are determined using a combination of analytical and spectroscopic techniques.

Infrared (IR) Spectroscopy: Coordination of the thioamide group to a metal ion induces characteristic shifts in the IR spectrum. A decrease in the frequency of the ν(C=S) band and a shift in the ν(N-H) bands are indicative of coordination through the sulfur and nitrogen atoms, respectively. For related thiosemicarbazone complexes, coordination through the sulfur and azomethine nitrogen is confirmed by these shifts. eurjchem.com

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the coordination mode. Upon complexation, the chemical shifts of protons and carbons near the donor atoms are affected. The disappearance of the N-H proton signal upon deprotonation and coordination is a key indicator.

Electronic (UV-Vis) Spectroscopy: This technique provides information about the geometry of the complex. The d-d electronic transitions observed are characteristic of the metal ion's coordination environment (e.g., octahedral or tetrahedral). ias.ac.in

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the precise coordination mode of the ligand. For N-substituted thiophene-3-carboxamide complexes, X-ray crystallography has been used to confirm bidentate coordination. nih.govnih.gov

Investigation of Metal-Ligand Binding Modes

This compound can adopt several binding modes depending on the metal ion, reaction conditions, and stoichiometry.

Monodentate S-Coordination: The ligand binds to the metal center exclusively through the thioamide sulfur atom. This is a common mode for simple thioamides, particularly with soft metals like Pd(II) and Pt(II). researchgate.net

Bidentate (N,S) Chelation: The ligand coordinates to a single metal center through both the nitrogen and sulfur atoms of the thioamide group. This results in a four-membered chelate ring.

Bidentate Bridging: The sulfur and nitrogen atoms of the ligand bridge two different metal centers, potentially leading to the formation of polynuclear complexes or coordination polymers.

The specific mode adopted is influenced by factors such as the hardness/softness of the metal center, steric hindrance, and the solvent system used.

Catalytic Applications of this compound Metal Complexes Remain a Developing Field

Despite extensive investigation into the coordination chemistry of thiophene-containing ligands, detailed research and specific data concerning the catalytic applications of metal complexes derived explicitly from this compound are not widely documented in publicly accessible scientific literature. While the broader class of thioamides and related thiosemicarbazone complexes, some of which incorporate a thiophene moiety, have been explored for their catalytic activities, specific studies focusing solely on this compound complexes in catalysis are limited.